2-Methyl-4-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Methyl-4-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzyl alcohol derivatives using trifluoromethylating agents under controlled conditions . Another approach involves the use of trifluoromethylated precursors in multistep synthesis processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as alkanes or ethers, under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Titanium dioxide as a photocatalyst under visible light.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products:
Oxidation: Corresponding aldehydes.
Reduction: Alkanes or ethers.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in kinetic studies and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its trifluoromethyl and benzyl alcohol groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules . These properties make it a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the methyl group at the ortho position.
α-Methyl-4-(trifluoromethyl)benzyl alcohol: Contains an additional methyl group at the alpha position.
Uniqueness: 2-Methyl-4-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSJPFGWKAEPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717768 | |
Record name | [2-Methyl-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888739-68-2 | |
Record name | [2-Methyl-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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